5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
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Overview
Description
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a complex organic compound with the molecular formula C18H19N3O and a molecular weight of 293.36 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with pyridin-3-ylmethyl and amino groups .
Preparation Methods
The synthesis of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the dimethyl groups at positions 5 and 7.
Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where the quinoline core reacts with pyridin-3-ylmethyl chloride in the presence of a base.
Chemical Reactions Analysis
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by blocking the active site or altering the protein’s conformation. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the dimethyl and pyridin-3-ylmethyl substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
Quinoline N-oxide: An oxidized derivative of quinoline with different chemical properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFAINEFHYPNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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